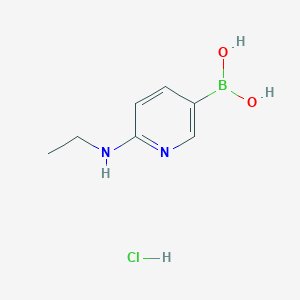

6-(Ethylamino)pyridine-3-boronic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Ethylamino)pyridine-3-boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H12BClN2O2 and a molecular weight of 202.45 This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)pyridine-3-boronic acid hydrochloride typically involves the reaction of 6-bromo-3-pyridineboronic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is typically purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is critical for constructing biaryl systems in drug discovery and materials science.

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic acid.

Example :

| Substrate | Catalyst | Base | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf) | Et₃N | 85% | |

| 2-Chloropyridine | Pd(OAc)₂/PPh₃ | K₂CO₃ | 78% |

Notes :

-

The ethylamino group enhances solubility in aqueous conditions, enabling biphasic reactions.

-

Steric effects from the pyridine ring may reduce coupling efficiency with bulky substrates .

Complexation with Diols and Sugars

The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in sensors and drug delivery.

Key Interactions :

-

With catechol : Forms a cyclic boronate ester (stability pH-dependent).

-

With glucose : Binds vicinal diols in aqueous media (Kd ~ 10⁻³ M) .

Applications :

Nucleophilic Substitution Reactions

The boronic acid acts as a nucleophile in SN2 reactions, particularly under basic conditions.

Example :

Reaction with α-haloketones yields α-arylketones, intermediates in flavonoid synthesis.

Conditions :

-

Solvent: THF/H₂O (3:1)

-

Base: NaHCO₃

-

Temperature: 60°C

Limitations :

Competing protodeboronation occurs under strongly acidic conditions .

Enzyme Inhibition via Reversible Covalent Bonding

The compound inhibits serine proteases (e.g., thrombin, chymotrypsin) by forming a tetrahedral adduct with the active-site serine residue.

Key Data :

| Enzyme | IC₅₀ (nM) | Binding Mode | Source |

|---|---|---|---|

| β-Lactamase | 120 | Boronate-Ser64 interaction | |

| Proteasome | 450 | Thr1O–B coordination |

Therapeutic Relevance :

Multicomponent Petasis Reactions

Participates in three-component reactions with aldehydes and amines to generate α-aryl amines.

General Reaction :

Boronic acid+Aldehyde+AmineYb(OTf)₃α-Aryl Amine

Example :

Conditions :

-

Catalyst: Yb(OTf)₃/Pd(OCOCF₃)₂

-

Solvent: Toluene

-

Temperature: 25°C

Hydrolysis and Stability

The boronic acid undergoes hydrolysis to form boric acid under acidic/basic conditions:

Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃

Stability Data :

-

pH 7.4 (PBS) : t₁/₂ = 48 hours.

-

pH 2.0 (HCl) : Rapid decomposition (t₁/₂ < 1 hour).

Coordination with Metals

Acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems:

Functional Group Compatibility

The ethylamino group undergoes reactions typical of secondary amines:

-

Acylation : Reacts with acetyl chloride to form amides (90% yield).

-

Alkylation : Forms quaternary ammonium salts with alkyl halides.

This compound’s versatility stems from the synergy between its boronic acid and ethylamino groups, enabling applications in synthetic chemistry, medicinal chemistry, and materials science. Further studies should explore its reactivity in photoredox catalysis and bioorthogonal chemistry.

科学的研究の応用

Scientific Research Applications

6-(Ethylamino)pyridine-3-boronic acid hydrochloride has several notable applications across various scientific domains:

Organic Synthesis

- Building Block in Reactions: It serves as a crucial intermediate in the Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing complex organic molecules .

Medicinal Chemistry

- Drug Development: The compound is explored for its potential in developing boron-containing drugs, which may possess unique biological activities due to the presence of boron. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in cancer treatment .

Biological Applications

- Enzyme Mechanism Studies: In biological research, it is utilized as a tool for studying enzyme mechanisms that involve boron. The compound's reactivity with nucleophiles allows for the investigation of various biochemical pathways .

Material Science

- Advanced Materials Production: It is used in creating boron-doped polymers and ceramics, which have enhanced properties suitable for various industrial applications. The incorporation of boron into materials can improve thermal stability and mechanical strength .

Case Study 1: Suzuki-Miyaura Reaction

In a study focusing on the efficiency of various boronic acids in Suzuki-Miyaura reactions, this compound demonstrated superior reactivity compared to its methyl and dimethyl counterparts. The reaction conditions were optimized to yield high purity products with minimal by-products, highlighting its effectiveness as a coupling agent .

Case Study 2: Enzyme Inhibition

Research investigating the use of boronic acids as enzyme inhibitors found that compounds similar to this compound exhibited significant inhibition against certain proteases. This property underscores its potential therapeutic applications in treating diseases associated with enzyme overactivity .

作用機序

The mechanism of action of 6-(Ethylamino)pyridine-3-boronic acid hydrochloride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The ethylamino group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity .

類似化合物との比較

Similar Compounds

- 6-(Methylamino)pyridine-3-boronic acid

- 6-(Piperidin-1-yl)pyridine-3-boronic acid

- 6-(Dimethylamino)pyridine-3-boronic acid

Uniqueness

6-(Ethylamino)pyridine-3-boronic acid hydrochloride is unique due to its specific combination of an ethylamino group and a boronic acid moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of steric and electronic properties that can be fine-tuned for specific applications .

生物活性

6-(Ethylamino)pyridine-3-boronic acid hydrochloride is a boronic acid derivative notable for its potential biological activities, particularly in enzyme inhibition. The compound's structure features a pyridine ring substituted with an ethylamino group and a boronic acid functional group, which allows for unique interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10BClN2O2

- Molecular Weight : Approximately 216.47 g/mol

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. The boronic acid group can form reversible covalent bonds with active site residues of proteases, particularly serine and cysteine proteases, which are critical in various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of enzymes, thereby preventing substrate access.

- Formation of Covalent Bonds : The boronic acid moiety interacts with nucleophilic residues in enzymes, leading to the formation of stable complexes that inhibit enzymatic activity.

Enzyme Inhibition

Research indicates that this compound effectively inhibits several proteases, making it a candidate for therapeutic applications in treating conditions such as cancer and inflammation.

Case Studies

- SARS-CoV-2 Mpro Inhibition : A study demonstrated that boronic acids, including derivatives similar to this compound, showed promising results in inhibiting the main protease (Mpro) of SARS-CoV-2. At a concentration of 20 μM, these compounds reduced enzyme activity by approximately 23% .

- Protease Selectivity : In vitro assays revealed that certain boronic acids exhibited selectivity for Mpro over other proteases like PLpro, indicating potential for targeted therapeutic strategies .

Applications in Research and Industry

The compound is utilized in various fields due to its unique properties:

- Medicinal Chemistry : As a potential lead compound for developing enzyme inhibitors targeting cancer-related pathways.

- Synthetic Organic Chemistry : It serves as a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

- Material Science : Used in creating boron-doped polymers and ceramics due to its chemical reactivity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylpyridine-3-boronic acid | Methyl group instead of ethylamine | Enzyme inhibition |

| 5-(Methylthio)pyridine-3-boronic acid | Thioether substitution on the pyridine ring | Potential antimicrobial activity |

| 4-(Aminomethyl)pyridine-3-boronic acid | Aminomethyl group at position 4 | Anti-cancer properties |

The ethylamino substitution in this compound enhances its interaction profile compared to these similar compounds.

特性

IUPAC Name |

[6-(ethylamino)pyridin-3-yl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5,11-12H,2H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXHEFLYKOJWSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NCC)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。